(2S)-2-amino-N-(oxetan-3-yl)-3-phenylpropanamide
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Overview
Description
(2S)-2-amino-N-(oxetan-3-yl)-3-phenylpropanamide is a compound of interest in various scientific fields due to its unique structural features and potential applications. This compound contains an oxetane ring, an amino group, and a phenyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of oxetan-3-yl acetic acid as a starting material, which undergoes a series of reactions including amination and amidation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-(oxetan-3-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(2S)-2-amino-N-(oxetan-3-yl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-(oxetan-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The oxetane ring and amino group play crucial roles in its binding to target proteins or enzymes, influencing their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-2-(oxetan-3-yl)acetic acid
- Oxetan-2-ylmethanamine
Uniqueness
(2S)-2-amino-N-(oxetan-3-yl)-3-phenylpropanamide is unique due to the presence of both the oxetane ring and the phenyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2S)-2-amino-N-(oxetan-3-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11(6-9-4-2-1-3-5-9)12(15)14-10-7-16-8-10/h1-5,10-11H,6-8,13H2,(H,14,15)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZHIBMTPOZDTH-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC(=O)C(CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CO1)NC(=O)[C@H](CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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